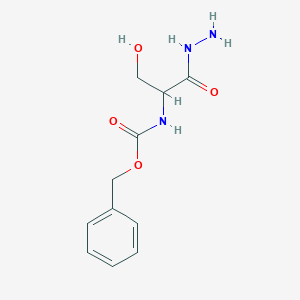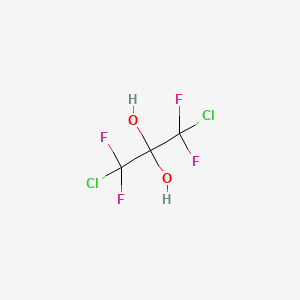
1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol is a chemical compound with the molecular formula C3H2Cl2F4O2 It is a halogenated organic compound that contains both chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol typically involves the halogenation of precursor compounds. One common method is the reaction of 1,3-dichloro-1,1,3,3-tetrafluoropropane with a suitable oxidizing agent to introduce the diol functionality. The reaction conditions often require controlled temperatures and the presence of catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the precursor compounds are subjected to chlorination and fluorination reactions. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound.
化学反应分析
Types of Reactions
1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as hydroxide ions, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
科学研究应用
1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a tool for studying halogenated compounds.
Medicine: Explored for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol involves its interaction with molecular targets through its halogen atoms. The compound can form strong bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions.
相似化合物的比较
Similar Compounds
1,1-Dichloro-2,2,3,3,3-pentafluoropropane: Similar in structure but with different halogenation patterns.
2,3-Dichloro-1,1,1,3-tetrafluoropropane: Another halogenated compound with a different substitution pattern.
1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane: Contains more chlorine atoms compared to 1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol.
Uniqueness
This compound is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties. Its diol functionality also differentiates it from other halogenated compounds, making it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
993-58-8 |
|---|---|
分子式 |
C3H2Cl2F4O2 |
分子量 |
216.94 g/mol |
IUPAC 名称 |
1,3-dichloro-1,1,3,3-tetrafluoropropane-2,2-diol |
InChI |
InChI=1S/C3H2Cl2F4O2/c4-2(6,7)1(10,11)3(5,8)9/h10-11H |
InChI 键 |
DVDJRQXHRSFVHB-UHFFFAOYSA-N |
规范 SMILES |
C(C(F)(F)Cl)(C(F)(F)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


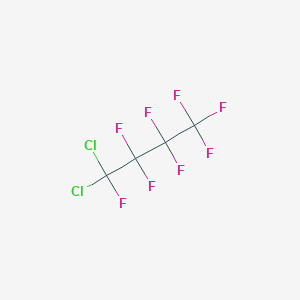

![2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol](/img/structure/B14746168.png)
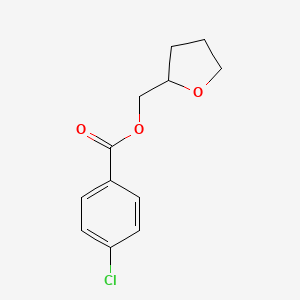
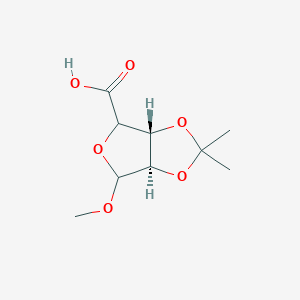

![3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one](/img/structure/B14746198.png)
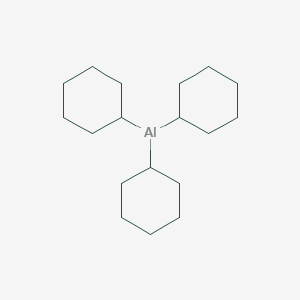
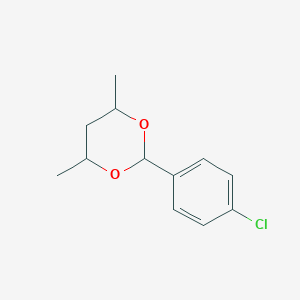

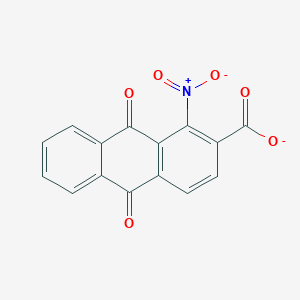
![5H-Phosphinolino[4,3-b]indole](/img/structure/B14746234.png)
